Cas no 1019449-56-9 (1-(2,4-dimethylphenyl)ethyl(propyl)amine)
1-(2,4-dimethylphenyl)ethyl(propyl)amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, α,2,4-trimethyl-N-propyl-
- n-(1-(2,4-Dimethylphenyl)ethyl)propan-1-amine
- 1-(2,4-dimethylphenyl)ethyl(propyl)amine
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- Inchi: 1S/C13H21N/c1-5-8-14-12(4)13-7-6-10(2)9-11(13)3/h6-7,9,12,14H,5,8H2,1-4H3
- InChI Key: FHDRPYFTGKMISN-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C)=CC=1C)(C)NCCC
1-(2,4-dimethylphenyl)ethyl(propyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164388-50mg |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 50mg |
$227.0 | 2023-09-22 | ||
| Enamine | EN300-164388-100mg |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 100mg |
$238.0 | 2023-09-22 | ||
| Enamine | EN300-164388-250mg |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 250mg |
$249.0 | 2023-09-22 | ||
| Enamine | EN300-164388-500mg |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 500mg |
$260.0 | 2023-09-22 | ||
| Enamine | EN300-164388-1000mg |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 1000mg |
$271.0 | 2023-09-22 | ||
| Enamine | EN300-164388-2500mg |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 2500mg |
$529.0 | 2023-09-22 | ||
| Enamine | EN300-164388-5000mg |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 5000mg |
$783.0 | 2023-09-22 | ||
| Enamine | EN300-164388-10000mg |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 10000mg |
$1163.0 | 2023-09-22 | ||
| Enamine | EN300-164388-0.05g |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164388-0.1g |
[1-(2,4-dimethylphenyl)ethyl](propyl)amine |
1019449-56-9 | 0.1g |
$640.0 | 2023-06-08 |
1-(2,4-dimethylphenyl)ethyl(propyl)amine Suppliers
1-(2,4-dimethylphenyl)ethyl(propyl)amine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-(2,4-dimethylphenyl)ethyl(propyl)amine
Chemical Profile of 1-(2,4-dimethylphenyl)ethyl(propyl)amine (CAS No. 1019449-56-9)
1-(2,4-dimethylphenyl)ethyl(propyl)amine, identified by the CAS number 1019449-56-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and biochemical research. This compound, featuring a complex aromatic structure combined with an amine functional group, exhibits unique chemical properties that make it a subject of interest for various scientific applications. The molecular architecture of this amine derivative consists of a phenyl ring substituted with two methyl groups at the 2- and 4-positions, linked to an ethyl chain that further extends into a propylamine moiety. Such structural features contribute to its potential role as an intermediate in synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
The significance of 1-(2,4-dimethylphenyl)ethyl(propyl)amine lies in its versatility as a building block in medicinal chemistry. The presence of both aromatic and aliphatic components in its structure allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, the aromatic ring system can serve as a scaffold for drug design, while the amine group provides a site for further functionalization. This dual functionality has made it a valuable candidate for exploring new pharmacophores and addressing unmet medical needs.
In recent years, there has been growing interest in developing small-molecule compounds that can modulate biological pathways associated with neurological disorders. The structural features of 1-(2,4-dimethylphenyl)ethyl(propyl)amine suggest potential interactions with central nervous system (CNS) targets. Specifically, the dimethylphenyl moiety resembles structures found in certain neurotransmitter receptor ligands, which are known to influence mood and cognitive functions. Preliminary studies have indicated that derivatives of this compound may exhibit properties relevant to the treatment of conditions such as depression and anxiety disorders. These findings are particularly noteworthy given the ongoing efforts to discover novel therapeutics that offer improved efficacy and reduced side effects compared to existing treatments.
The synthesis of 1-(2,4-dimethylphenyl)ethyl(propyl)amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and condensation processes. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to enhance the efficiency of the synthesis. The development of robust synthetic methodologies is crucial for scaling up production and facilitating further research into the compound's biological activities.
From a biochemical perspective, 1-(2,4-dimethylphenyl)ethyl(propyl)amine has been investigated for its potential role as an enzyme inhibitor or modulator. The amine group can interact with active sites on enzymes, while the aromatic ring system may engage in hydrophobic interactions with protein binding pockets. Such interactions are critical for designing molecules that can selectively target specific enzymatic pathways involved in disease processes. For example, research has suggested that compounds with similar structural motifs may inhibit enzymes implicated in inflammation or oxidative stress, which are key factors in various chronic diseases.
The pharmacokinetic properties of 1-(2,4-dimethylphenyl)ethyl(propyl)amine are also of considerable interest. Factors such as solubility, bioavailability, and metabolic stability determine how effectively a compound can reach its target site within the body and maintain its therapeutic effect over time. Computational modeling and experimental studies have been employed to predict and assess these properties. By understanding how this compound behaves in biological systems, researchers can design derivatives with enhanced pharmacokinetic profiles, improving their suitability for clinical applications.
In conclusion,1-(2,4-dimethylphenyl)ethyl(propyl)amine (CAS No. 1019449-56-9) represents a promising chemical entity with potential applications in pharmaceutical research and development. Its unique structural features offer opportunities for designing novel therapeutic agents targeting neurological and other diseases. Continued investigation into its synthesis, biological activities, and pharmacokinetic properties will further elucidate its role as a valuable intermediate in medicinal chemistry. As research progresses,1-(2,4-dimethylphenyl)ethyl(propyl)amine is likely to remain at the forefront of efforts to develop innovative solutions for complex medical challenges.
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